8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative features a hydrazinyl substituent at position 8 and a 2-hydroxy-3-(4-methoxyphenoxy)propyl chain at position 7, with a methyl group at position 3 . The hydrazinyl group enhances reactivity toward carbonyl compounds, enabling the formation of hydrazone derivatives, which are valuable in medicinal chemistry for targeted drug delivery or prodrug strategies . The 4-methoxyphenoxy moiety contributes to lipophilicity, while the hydroxypropyl chain may improve aqueous solubility compared to purely aromatic substituents.
Properties
CAS No. |
476294-20-9 |
|---|---|
Molecular Formula |
C16H20N6O5 |
Molecular Weight |
376.373 |
IUPAC Name |
8-hydrazinyl-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H20N6O5/c1-21-13-12(14(24)19-16(21)25)22(15(18-13)20-17)7-9(23)8-27-11-5-3-10(26-2)4-6-11/h3-6,9,23H,7-8,17H2,1-2H3,(H,18,20)(H,19,24,25) |
InChI Key |
XMRQMWQPPUMREA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC(COC3=CC=C(C=C3)OC)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
8-Hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's unique structure, featuring a hydrazinyl group and various substituents, contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 376.37 g/mol. The IUPAC name provides insight into its complex structure, which includes multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N6O5 |
| Molecular Weight | 376.37 g/mol |
| IUPAC Name | 8-hydrazinyl-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
| InChI Key | XMRQMWQPPUMREA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may function through the following mechanisms:
- Enzyme Inhibition : The hydrazinyl group can facilitate binding to active or allosteric sites on enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Biological Activities
Research indicates that 8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Antimicrobial Properties : Some studies indicate that it may possess antimicrobial effects against certain bacterial strains.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of this compound:
- In Vitro Studies : A study conducted on cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating potent anticancer properties .
- Neuroprotection : In a model of oxidative stress-induced neuronal damage, treatment with 8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective mechanism against neurodegeneration .
- Antimicrobial Activity : The compound was tested against various bacterial strains and exhibited significant inhibitory effects at concentrations ranging from 5 to 20 µg/mL .
Comparison with Similar Compounds
Substituent Variations at Position 7 and 8
The table below highlights key structural differences and their implications:
Reactivity and Functionalization
- Hydrazinyl Group (Target Compound) : Reacts with carbonyl-containing compounds to form hydrazones, enabling conjugation or prodrug activation .
- Biphenyl and Styryl Groups (Compounds 19–20) : These aromatic extensions enhance π-π stacking interactions but limit solubility.
- Hexylamino Group (Compound 6) : The alkyl chain may improve bioavailability but could reduce metabolic stability.
Physical and Spectral Properties
Pharmacological Implications
- The hydrazinyl group in the target compound offers a reactive handle for bioconjugation, contrasting with the inert phenyl or biphenyl groups in analogs .
Q & A
Q. How does the compound’s structure influence its biological activity, particularly in enzyme inhibition?
- Methodological Answer : The hydrazinyl group at position 8 enhances nucleophilic interactions with enzyme active sites (e.g., immunoproteasome subunits β1i/β5i), while the 4-methoxyphenoxypropyl moiety improves lipid membrane permeability. Computational docking studies (AutoDock Vina) and mutational analysis of target enzymes (e.g., viral polymerases) are critical for validating binding modes .
Q. What analytical methods confirm the compound’s structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions (e.g., hydrazinyl proton at δ 8.5–9.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₉H₂₃N₅O₅, calc. 409.17 g/mol). Purity ≥95% is ensured via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can contradictory data on the compound’s antiviral efficacy across studies be resolved?
- Methodological Answer : Variability in IC₅₀ values (e.g., 0.5–5 μM for hepatitis C virus) may stem from differences in cell lines (Huh7 vs. HepG2) or assay protocols (viral load quantification methods). Standardizing cell viability assays (MTT vs. ATP-based) and normalizing to positive controls (e.g., sofosbuvir) reduces discrepancies. Meta-analysis of dose-response curves across studies is recommended .
Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) on the 4-methoxyphenoxy ring reduces oxidative metabolism by CYP450 enzymes. Prodrug approaches (e.g., esterification of the hydroxypropyl group) enhance oral bioavailability. In vitro microsomal stability assays (human liver microsomes + NADPH) guide iterative structural modifications .
Q. How does the compound’s in vitro activity translate to in vivo models, and what pharmacokinetic challenges arise?
- Methodological Answer : While in vitro studies show potent β5i inhibition (IC₅₀ = 0.13 μM), poor aqueous solubility (<10 μg/mL) limits in vivo bioavailability. Nanoformulation (e.g., PEGylated liposomes) or co-administration with solubility enhancers (e.g., cyclodextrins) improves plasma half-life in rodent models. LC-MS/MS quantifies plasma/tissue concentrations .
Data Contradiction Analysis
Q. Why do some studies report cytotoxicity (CC₅₀ > 100 μM) while others note off-target effects at lower concentrations?
- Methodological Answer : Discrepancies arise from assay endpoints (e.g., apoptosis vs. necrosis markers) and exposure duration (acute vs. chronic). Transcriptomic profiling (RNA-seq) identifies off-target pathways (e.g., MAPK signaling) in sensitive cell types. Harmonizing cytotoxicity assays (e.g., Annexin V/PI staining) across labs is critical .
Research Findings Table
| Biological Target | Assay Type | Key Finding | Reference |
|---|---|---|---|
| Immunoproteasome β5i | Enzymatic inhibition (Fluorogenic substrate) | IC₅₀ = 0.13 ± 0.01 μM | |
| Hepatitis C Virus (HCV) | Replicon assay (Luciferase reporter) | EC₅₀ = 2.1 μM; SI = 15 | |
| CYP3A4 Inhibition | Microsomal assay (LC-MS) | Moderate inhibition (Ki = 8.5 μM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
